N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the triazine ring and the fluorobenzamide moiety imparts unique chemical properties to this compound, making it a valuable reagent in chemical research.
Mechanism of Action
Target of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is an organic triazine derivative . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The primary targets of this compound are carboxylic acids .
Mode of Action
The mode of action of this compound involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving carboxylic acid derivatives. The compound is used in the synthesis of amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Pharmacokinetics
The compound is known to be used in peptide synthesis , suggesting that it may have properties suitable for biological applications
Result of Action
The result of the action of this compound is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These compounds are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Action Environment
The action environment can influence the efficacy and stability of this compound. The compound is known to mediate amidation reactions in alcohol and aqueous solutions , suggesting that the solvent environment can impact its reactivity. Additionally, the by-product of the reaction with the compound is highly water-soluble and can be easily removed from the main reaction product , indicating that the presence of water can influence the reaction outcome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 3-fluorobenzamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Coupling Reactions: This compound can act as a coupling reagent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Reagents such as carboxylic acids and amines are used in the presence of a base like N-methylmorpholine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Substituted Triazines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide has several applications in scientific research:
Organic Synthesis: Used as a coupling reagent for the synthesis of amides and esters.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and probes.
Material Science: Utilized in the synthesis of functional materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent.
Uniqueness
This compound is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical properties and reactivity. This compound’s ability to efficiently activate carboxylic acids and form stable amide and ester bonds makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXIWDDJCECCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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